molecular formula C20H14ClN3O2S B2696526 2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine CAS No. 478257-08-8

2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine

Cat. No. B2696526
CAS RN: 478257-08-8
M. Wt: 395.86
InChI Key: OLGCZCAQTPBRIY-WSDLNYQXSA-N
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Description

Imidazo[1,2-a]pyridines are a type of fused bicyclic heterocycles . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Synthesis Analysis

Imidazo[1,2-a]pyridines can be synthesized from easily available chemicals using different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For example, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a pyridine ring fused with an imidazole ring . The exact structure of “2-(4-Chlorophenyl)-8-methyl-3-({[(2-thienylcarbonyl)oxy]imino}methyl)imidazo[1,2-a]pyridine” would include these rings along with the specified substituents.


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines can participate in various chemical reactions. For instance, they can be formed through the reaction between 2-chloropyridines and 2H-azirines . The exact reactions that “this compound” can undergo would depend on its specific structure and the reaction conditions.

Scientific Research Applications

Synthesis and Spectral Studies The compound has been synthesized and subjected to biological screening against various bacteria and fungi. Some derivatives displayed moderate activity at a concentration of 50μg/ml. Structural elucidation was achieved through IR, 1H-NMR, Mass spectral data, elemental analysis, and thin layer chromatography (V. V. Bhuva et al., 2015).

Photophysical Properties Research into rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes showed unique blue-green luminescence. This property is rare among rhenium(I) tricarbonyl complexes, making them interesting for further photophysical studies (Xiao-wei Li et al., 2012).

Method of Preparation A new method for preparing derivatives with the imidazo[1,2-a]pyridine structure, which is a widely used pharmacophore due to its diverse bioactivity, has been developed. This method offers a more efficient, one-pot synthesis approach compared to previous multistage methods (A. Lifshits et al., 2015).

Corrosion Inhibition Imidazo[4,5-b] pyridine derivatives were evaluated for their performance as inhibitors against mild steel corrosion. The study included various analytical techniques, revealing that these derivatives behave as mixed-type inhibitors and demonstrated significant inhibition efficiency (A. Saady et al., 2021).

Antiulcer Agents Imidazo[1,2-a]pyridines substituted at the 3-position have been synthesized as potential antiulcer agents. Despite lacking significant antisecretory activity, some compounds showed promising cytoprotective properties in ethanol and HCl-induced ulcer models (J. Starrett et al., 1989).

Anticholinesterase Potential A series of imidazo[1,2-a]pyridine-based derivatives were synthesized and evaluated for their anticholinesterase potential. Compounds with specific side chains showed strong inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with potential implications for treating heart and circulatory failures (Huey Chong Kwong et al., 2019).

Future Directions

Imidazo[1,2-a]pyridines have a wide range of applications in medicinal chemistry , so future research may focus on developing new synthetic methods, exploring their biological activity, and designing new drugs based on this scaffold.

properties

IUPAC Name

[(E)-[2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl]methylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClN3O2S/c1-13-4-2-10-24-16(12-22-26-20(25)17-5-3-11-27-17)18(23-19(13)24)14-6-8-15(21)9-7-14/h2-12H,1H3/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGCZCAQTPBRIY-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2C=NOC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CN2C1=NC(=C2/C=N/OC(=O)C3=CC=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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